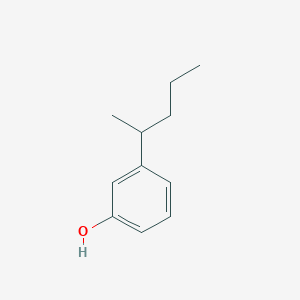

3-(2-Pentyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Pentan-2-ylphenol is an organic compound with the molecular formula C11H16O It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentan-2-ylphenol can be achieved through multi-step reactions. One common method involves the following steps :

Copper (I) iodide, 2-Picolinic acid, and potassium phosphate: in dimethyl sulfoxide at 90°C for 24 hours under an inert atmosphere.

(Adamant-1-yl)-acetic acid and potassium carbonate: with [RhCl2(p-cymene)]2 in benzene at 120°C for 24 hours in a sealed tube under an inert atmosphere.

Methyl trifluoromethanesulfonate: in toluene at 100°C for 2 hours under an inert atmosphere, followed by reflux for 0.25 hours.

Industrial Production Methods

Industrial production methods for 3-Pentan-2-ylphenol typically involve large-scale synthesis using similar multi-step reactions. The conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pentan-2-ylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: Quinones can be reduced back to phenols.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated and nitrated phenols

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biological Activity Studies

- Research has shown that substituted phenols, including 3-(2-Pentyl)phenol, exhibit various biological activities. Studies have explored their effects on cellular processes and potential toxicity mechanisms in aquatic organisms such as Rana japonica tadpoles. A quantitative structure-activity relationship (QSAR) model indicated that hydrophobicity significantly influences the acute toxicity of phenolic compounds, including this compound .

-

Endocrine Disruption Research

- The compound has been investigated for its potential role as an endocrine disruptor. Literature indicates that alkylphenols can interfere with hormonal signaling pathways in mammals and aquatic organisms. This raises concerns about their presence in environmental matrices, particularly in products derived from plastic materials .

- Synthesis of Biologically Active Compounds

Industrial Applications

- Antioxidants and UV Stabilizers

- Intermediate in Polymer Production

- Cleaning Agents

Environmental Impact Studies

Research has focused on understanding the environmental implications of this compound due to its potential toxicity and endocrine-disrupting properties:

- Aquatic Toxicity : Studies have demonstrated that this compound can exhibit toxic effects on aquatic life, particularly through mechanisms involving hormone disruption .

- Biodegradation : Investigations into the biodegradation pathways of alkylphenols suggest that certain microbial communities can metabolize these compounds, reducing their environmental persistence .

Case Studies

-

Toxicity Assessment of Phenolic Compounds

- A study conducted on various substituted phenols assessed their toxicity to aquatic organisms using QSAR models. The findings indicated that compounds with higher hydrophobicity tended to exhibit greater toxicity, emphasizing the need for careful risk assessment when using such chemicals in products that may enter aquatic environments .

- Endocrine Disruption Evidence

Wirkmechanismus

The mechanism of action of 3-Pentan-2-ylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

3-Pentan-2-ylphenol can be compared with other phenolic compounds such as:

Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

Cresols: Phenolic compounds with a methyl group attached to the benzene ring.

Catechols: Phenolic compounds with two hydroxyl groups attached to the benzene ring.

Uniqueness

3-Pentan-2-ylphenol is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties compared to other phenolic compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

IUPAC Name |

3-pentan-2-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-5-9(2)10-6-4-7-11(12)8-10/h4,6-9,12H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUFUPAZSMMGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.